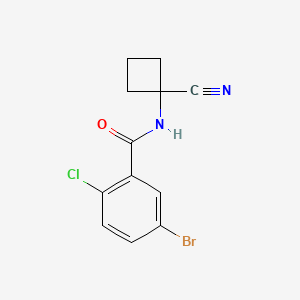

5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

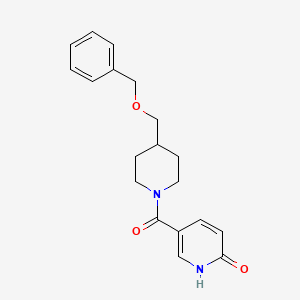

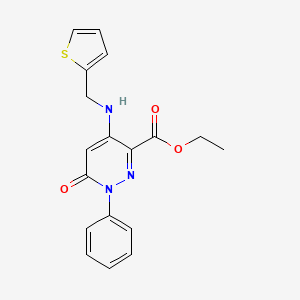

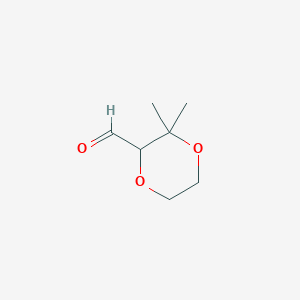

“5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide” is a chemical compound . The molecular formula of this compound is C12H10BrClN2O .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: c1cc(c(cc1Br)C(=O)NC2(CCC2)C#N)Cl . This indicates that the compound contains a benzamide group with bromine and chlorine substituents, and a cyclobutyl group with a nitrile substituent .Physical and Chemical Properties Analysis

The average mass of “this compound” is 313.578 Da, and the monoisotopic mass is 311.966492 Da .Applications De Recherche Scientifique

1. Rufinamide Synthesis and Green Chemistry

Rufinamide, an antiepileptic drug, is synthesized using a compound structurally similar to 5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide. A recent study focused on the life cycle assessment of rufinamide synthesis, emphasizing the application of green chemistry principles and process optimizations, including the use of chlorides instead of bromides for azide formation (Ott, Borukhova, & Hessel, 2016).

2. Novel Heterocyclic Compounds Synthesis

Research has explored the synthesis of new heterocyclic compounds involving reactions with molecules similar to this compound. For instance, a study reported the unexpected reactivity of o-nitrosophenol with alkyl bromides, leading to the formation of benzoxazoles and benzoxazines (Yao & Huang, 2010).

3. Benzamide Riboside in Cancer Research

Benzamide riboside, structurally related to this compound, has been studied for its anticancer properties. It inhibits inosine 5'-monophosphate dehydrogenase, impacting the biosynthesis of guanylates in tumor cells. This compound has shown significant activity against human tumor cell lines (Jäger, Salamon, & Szekeres, 2002).

4. Antiarrhythmic Activity of Benzamides

Research into benzamides, which are chemically related to this compound, has revealed their potential in developing antiarrhythmic drugs. Studies have synthesized and evaluated the antiarrhythmic activity of various benzamide derivatives in animal models (Banitt, Bronn, Coyne, & Schmid, 1977).

5. Novel Benzofuran Analogues

The reaction of compounds like this compound with other chemicals has been studied to create new benzofuran analogues with potential pharmacological applications. These compounds have shown antimicrobial and other biological activities in preliminary screenings (Parameshwarappa, Basawaraj, & S.Sangapure, 2008).

Propriétés

IUPAC Name |

5-bromo-2-chloro-N-(1-cyanocyclobutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2O/c13-8-2-3-10(14)9(6-8)11(17)16-12(7-15)4-1-5-12/h2-3,6H,1,4-5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAPNVUTINQAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)NC(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2715055.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2715057.png)

![4-allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2715058.png)

![N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2715059.png)

![2-Chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2715073.png)